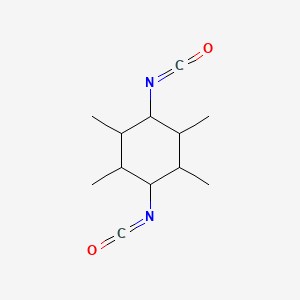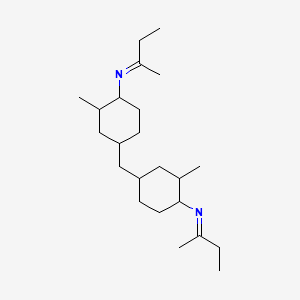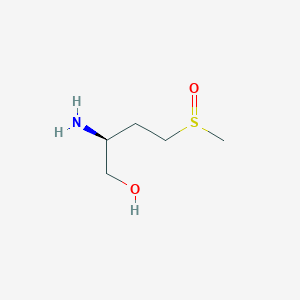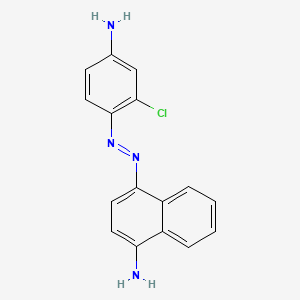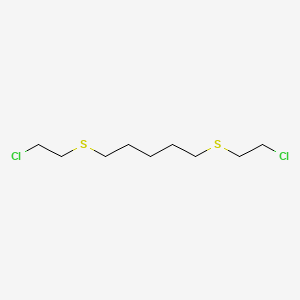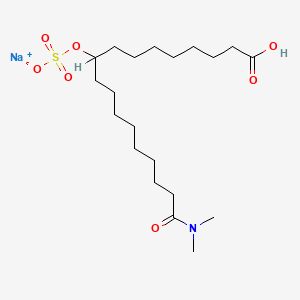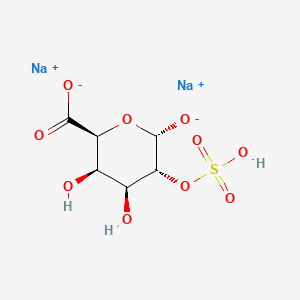
1H-Indole, 1-((2-aminophenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 1-((2-aminophenyl)sulfonyl)- is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities.
Preparation Methods
The synthesis of 1H-Indole, 1-((2-aminophenyl)sulfonyl)- can be achieved through several methods. One common synthetic route involves the iodophor-/H2O2-mediated sulfonylation of indoles with sulfonyl hydrazides in an aqueous phase. This method is efficient, environmentally friendly, and suitable for a wide range of substrates . Another approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions .
Chemical Reactions Analysis
1H-Indole, 1-((2-aminophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidants like TBHP and oxone.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include molecular iodine, sodium sulfinate, and TMSOTf. Major products formed from these reactions include 2-sulfonylindoles and other substituted indole derivatives .
Scientific Research Applications
1H-Indole, 1-((2-aminophenyl)sulfonyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Exhibits antiviral, anti-inflammatory, and anticancer activities.
Medicine: Potential therapeutic agent for various diseases due to its bioactivity.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-((2-aminophenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The sulfonyl group enhances its ability to bind to biological targets, leading to various physiological effects. The compound’s bioactivity is attributed to its ability to undergo electrophilic substitution, which allows it to interact with multiple receptors and enzymes .
Comparison with Similar Compounds
1H-Indole, 1-((2-aminophenyl)sulfonyl)- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Another indole derivative with distinct properties.
Sulfonamide-based indole analogs: Known for their antimicrobial actions.
The uniqueness of 1H-Indole, 1-((2-aminophenyl)sulfonyl)- lies in its enhanced bioactivity due to the presence of the sulfonyl group, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
173908-44-6 |
|---|---|
Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
2-indol-1-ylsulfonylaniline |
InChI |
InChI=1S/C14H12N2O2S/c15-12-6-2-4-8-14(12)19(17,18)16-10-9-11-5-1-3-7-13(11)16/h1-10H,15H2 |
InChI Key |
DCPWJRMUSRUXQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



